tert-butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate
CAS No.: 947685-14-5
Cat. No.: VC7927139
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947685-14-5 |
|---|---|
| Molecular Formula | C18H25N3O2 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(1H-indol-3-ylmethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-8-19-12-14(21)10-13-11-20-16-7-5-4-6-15(13)16/h4-7,11,14,19-20H,8-10,12H2,1-3H3/t14-/m0/s1 |
| Standard InChI Key | SZFISJWVBISQGR-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CNC3=CC=CC=C32 |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=CNC3=CC=CC=C32 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=CNC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a piperazine ring substituted at the second position with a (1H-indol-3-yl)methyl group and a Boc-protected amine at the first position. The (2S) configuration denotes the absolute stereochemistry at the chiral center, influencing its interactions with biological targets .
Table 1: Key Structural Identifiers
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The Boc group exhibits characteristic carbonyl stretching at ~1700 cm⁻¹ in infrared (IR) spectroscopy. Computational models predict a polar surface area of 41.57 Ų and a logP value of 0.82, indicating moderate lipophilicity and high gastrointestinal absorption potential .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or reductive amination. A representative protocol involves:
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Boc Protection: Piperazine is reacted with di-tert-butyl dicarbonate to form tert-butyl piperazine-1-carboxylate .
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Alkylation: The Boc-protected piperazine undergoes alkylation with 3-(bromomethyl)-1H-indole under basic conditions (e.g., K₂CO₃ in DMSO at 100–110°C) .
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Chiral Resolution: Enantiomeric purity is achieved using chiral chromatography or asymmetric synthesis techniques .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Di-tert-butyl dicarbonate, THF, rt | 85% | |
| 2 | 3-(Bromomethyl)-1H-indole, K₂CO₃, DMSO, 110°C | 72% |
Analytical Validation
High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiomeric excess (>99% for the S-isomer). MS (ESI+) shows a molecular ion peak at m/z 316.4 [M+H]⁺, consistent with the molecular formula .
Pharmacological Research
Neurological Applications
Indole derivatives are known serotonin receptor modulators. Molecular docking studies suggest that the indolylmethyl group enables π-π interactions with 5-HT receptors, positioning this compound as a precursor for antipsychotic agents .
Applications in Drug Development
Intermediate for Antibacterial Agents
The compound serves as a key intermediate in synthesizing arylurea derivatives. For example, compound 44 from Canale et al. (2023)—a potent anti-MRSA agent—shares structural homology, highlighting its utility in antimicrobial drug discovery .
Peptidomimetic Design
Piperazine scaffolds mimic peptide backbones, enabling the development of protease-resistant therapeutics. The Boc group enhances solubility during solid-phase synthesis .
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